![molecular formula C12H13N B1663975 N-Ethyl-1-naphthylamine CAS No. 118-44-5](/img/structure/B1663975.png)
N-Ethyl-1-naphthylamine
Overview
Description
N-Ethyl-1-naphthylamine is an organic compound with the molecular formula C₁₂H₁₃N. It is a derivative of naphthalene, where an ethyl group is attached to the nitrogen atom of the naphthylamine structure. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
N-Ethyl-1-naphthylamine, also known as 1-Naphthalenamine, N-ethyl-, is a chemical compound with the formula C12H13N The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to participate in cross-coupling reactions . It may interact with its targets through these reactions, leading to changes in the targets’ function or structure. More research is required to fully understand the compound’s interaction with its targets.
Biochemical Pathways
This compound is involved in a degradation pathway in Pseudomonas sp. strain JS3066 . A cluster of 5 genes encoding a dioxygenase system is responsible for the initial steps in 1NA degradation through glutamylation of 1NA . The γ-glutamylated 1NA is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol .
Result of Action
This compound is used in the characterization of nitrite-dependent genotoxins and tumor promoter-like substances in fermented fish sauce by cross-coupling reaction . It may also be used in the identification of triazenes metabolites in urine by coupling and forming colored azo dyes . The molecular and cellular effects of the compound’s action are subject to the specific context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-1-naphthylamine can be synthesized through the alkylation of 1-naphthylamine with ethyl halides under basic conditions. The reaction typically involves the use of ethyl bromide or ethyl chloride in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-naphthylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to N-ethyl-1,2,3,4-tetrahydronaphthylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nitration typically involves a mixture of concentrated nitric acid and sulfuric acid, while sulfonation uses concentrated sulfuric acid.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: N-ethyl-1,2,3,4-tetrahydronaphthylamine
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
Bioremediation Applications
Recent studies have highlighted the potential of N-Ethyl-1-naphthylamine in bioremediation processes. Specifically, research has shown that certain bacterial strains can degrade 1-naphthylamine and its derivatives, including this compound, through enzymatic pathways. For instance, a study identified a dioxygenase system responsible for the initial degradation steps of 1-naphthylamine, which can be leveraged to clean up contaminated environments .
Case Study: Enzymatic Degradation Pathway
- Organism : Pseudomonas sp. strain JS3066
- Mechanism : The enzyme NpaA1 catalyzes the conversion of this compound to γ-glutamylated products, which are further oxidized to form 1,2-dihydroxynaphthalene. This process illustrates the compound's potential for environmental remediation by breaking down harmful naphthylamine derivatives .
Chemical Synthesis
This compound serves as a valuable intermediate in various chemical syntheses. Its structure allows for participation in diverse chemical reactions, particularly in the synthesis of dyes and agrochemicals.
Synthesis of Dyes and Pigments
- This compound is utilized in the production of azo dyes, which are widely used in textiles and printing industries due to their vibrant colors and stability.
- The compound's reactivity can be harnessed to create complex organic molecules through coupling reactions.
Toxicological Studies and Safety Considerations
While this compound has useful applications, it is essential to consider its toxicity profile. Studies indicate that compounds related to naphthylamines exhibit harmful effects on human health and aquatic life. For example, exposure to naphthylamines has been linked to carcinogenic effects in laboratory animals .
The potential applications of this compound warrant further investigation into its biochemical properties and environmental impact. Future research should focus on:
- Developing more efficient bioremediation strategies utilizing this compound.
- Exploring its role as an intermediate in novel chemical synthesis pathways.
- Assessing long-term environmental effects and human health implications associated with its use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-naphthylamine
- N-Propyl-1-naphthylamine
- N-Butyl-1-naphthylamine
Uniqueness
N-Ethyl-1-naphthylamine is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. Compared to N-Methyl-1-naphthylamine, it has a higher boiling point and different reactivity patterns in substitution reactions. Its solubility and interaction with solvents also differ from those of its methyl, propyl, and butyl analogs .
Biological Activity
N-Ethyl-1-naphthylamine (C12H13N) is an organic compound that has garnered attention in various fields, particularly in toxicology and environmental science. This article delves into the biological activities associated with this compound, highlighting its genotoxicity, potential carcinogenic effects, and its role in biodegradation pathways.
Chemical Structure and Properties
This compound is derived from naphthalene and is characterized by the presence of an ethyl group attached to the nitrogen of the aniline structure. Its molecular formula is C12H13N, and it has a molecular weight of approximately 173.24 g/mol. The compound is often used as an intermediate in the synthesis of dyes, rubber chemicals, and pharmaceuticals.
Genotoxicity and Carcinogenic Potential
Research indicates that this compound exhibits genotoxic effects . In vitro studies have shown that it can induce DNA damage in human cells, raising concerns about its potential carcinogenicity. The International Agency for Research on Cancer (IARC) has classified related compounds such as 1-naphthylamine as possibly carcinogenic to humans (Group 2B) based on sufficient evidence of carcinogenicity in animals but limited evidence in humans .
A detailed study involving repeated oral administration in Sprague Dawley rats revealed that this compound could lead to significant adverse effects, including tumor formation in various tissues . The following table summarizes key findings related to its genotoxicity:
Study | Effect Observed | Dose | Outcome |
---|---|---|---|
Weisburger et al., 1978 | Tumor formation in spleen | High-dose: 3750 mg/kg | Significant tumor incidence |
J-Stage Study | DNA damage in human cells | Varies | Induced genotoxicity |
IARC Evaluation | Possible carcinogenic effects | N/A | Group 2B classification |
Biodegradation Pathways
Recent studies have uncovered the biodegradation pathway of naphthylamines, including this compound. The enzyme NpaA1 plays a crucial role in this process by catalyzing the conversion of this compound through a series of reactions leading to the formation of γ-glutamylated intermediates . This pathway is essential for bioremediation efforts targeting naphthylamine-contaminated environments.
Enzymatic Activity
The enzymatic activity of NpaA1 is notable for its broad substrate specificity. It can catalyze not only this compound but also various anilines and other naphthylamine derivatives. The following table outlines the substrate specificity of NpaA1:
Substrate | Conversion Rate (U/mg) |
---|---|
This compound | High |
2-Naphthylamine | Moderate |
Aniline | Low |
3,4-Dichloroaniline | Low |
Case Studies
Several case studies have documented the biological effects and environmental implications of this compound:
- Environmental Impact : A study conducted on soil samples contaminated with naphthylamines showed that specific bacterial strains could effectively degrade these compounds, including this compound, thereby reducing their toxicity .
- Toxicological Assessment : In a controlled laboratory setting, rats exposed to varying doses of this compound exhibited dose-dependent toxicity, with higher doses correlating with increased liver and kidney damage .
- Bioremediation Studies : Research focused on utilizing engineered bacteria capable of degrading naphthalene derivatives has shown promise for cleaning up contaminated sites, emphasizing the importance of understanding the biological activity of compounds like this compound .
Properties
IUPAC Name |
N-ethylnaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFXYVOTKKBDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059473 | |
Record name | 1-Naphthalenamine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-44-5 | |
Record name | N-Ethyl-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-1-naphthalenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-1-naphthylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenamine, N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenamine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl(1-naphthyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ETHYL-1-NAPHTHALENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5859QV29X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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